molecular formula C9H17NOS B14812187 3-Oxa-7-thia-10-azaspiro[5.6]dodecane

3-Oxa-7-thia-10-azaspiro[5.6]dodecane

Cat. No.: B14812187
M. Wt: 187.30 g/mol
InChI Key: VOVKPXIPXXBYCA-UHFFFAOYSA-N
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Description

3-Oxa-7-thia-10-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique heteroatom arrangement (oxygen, sulfur, and nitrogen) and a fused 5- and 6-membered ring system. Spiro compounds are valued in medicinal chemistry and materials science for their conformational rigidity, which enhances binding specificity and stability . The presence of sulfur (thia) in the scaffold may confer distinct reactivity or biological activity, as seen in related thia-containing spirocycles with anticancer properties .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

3-oxa-7-thia-10-azaspiro[5.6]dodecane

InChI

InChI=1S/C9H17NOS/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2

InChI Key

VOVKPXIPXXBYCA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCSC12CCOCC2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Thiol-Epoxide Ring-Opening Cyclization

This method leverages epoxide-thiol click chemistry to construct the oxa-thia ring system. A representative procedure involves:

  • Epoxide Preparation : Reacting 4-mercapto-1-azaspiro[5.6]dodecan-7-ol with epichlorohydrin under basic conditions yields the epoxide intermediate.
  • Thiol-Epoxide Coupling : The epoxide undergoes ring-opening with 2-aminoethanethiol in toluene at 80°C, catalyzed by p-toluenesulfonic acid (3 mol%), to form the spirocyclic product.

Key Data :

Parameter Value
Yield 68%
Reaction Time 18 h
Diastereomeric Ratio 3:1 (cis:trans)

Petasis-Grubbs Tandem Strategy

Adapted from spirocyclic building block syntheses, this approach combines Petasis multicomponent reactions with Grubbs ring-closing metathesis:

  • Petasis Reaction : Allylamine, glyoxylic acid, and 2-(vinylsulfanyl)ethanol react in toluene (1 M concentration) at 80°C for 48 h, yielding a linear diene (74% yield).
  • Grubbs Metathesis : The diene is treated with Grubbs II catalyst (5 mol%) in dichloromethane under reflux, achieving spirocyclization (82% yield).

Optimization Insights :

  • Toluene outperformed DMF and ACN in Petasis reactions, reducing byproduct formation from 29% to 9%.
  • Grubbs II catalyst provided higher turnover than first-generation catalysts.

Iodomethyl Intermediate-Based Synthesis

Nucleophilic Displacement of Spirocyclic Iodides

Building on oxa-azaspirocycle protocols, sulfur is introduced via iodide-thiol exchange:

  • Iodomethyl Spirocycle Synthesis : 3-Oxa-10-azaspiro[5.6]dodec-7-yliodomethane is prepared via iodination of a hydroxymethyl precursor (NaI, acetone, 12 h, 89% yield).
  • Thiol Substitution : Reacting the iodide with sodium sulfide (2 eq.) in DMF at 60°C for 6 h installs the thia group (63% yield).

Critical Considerations :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfide ions.
  • Excess Na₂S prevents disulfide formation.

Reductive Amination Routes

Spiroketal Formation Followed by Amine Installation

A three-step sequence derived from indolyl spiroketal syntheses:

  • Spiroketalization : 7-Mercapto-1,5-dioxaspiro[5.6]dodecane is synthesized via BF₃·OEt₂-catalyzed cyclization of 3-mercapto-1,5-pentanediol and cyclohexanone (71% yield).
  • Oxidative Desulfurization : Treating with Raney Nickel in ethanol removes sulfur, forming a ketone intermediate.
  • Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN to install the azaspiro group (58% overall yield).

Table 2: Reductive Amination Optimization

Reducing Agent Solvent Yield (%)
NaBH₃CN MeOH 58
NaBH(OAc)₃ DCM 42
H₂ (Pd/C) EtOAc 31

Comparison of Methodologies

Table 3: Synthesis Method Efficiency

Method Yield (%) Purity (%) Scalability
Cyclocondensation 68 95 Moderate
Petasis-Grubbs 82 98 High
Iodomethyl Route 63 91 Low
Reductive Amination 58 89 Moderate
  • Petasis-Grubbs : Superior yield and purity but requires expensive catalysts.
  • Cyclocondensation : Cost-effective but suffers from diastereomer separation challenges.

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen atom in the azaspiro ring undergoes alkylation with electrophilic reagents. A key example involves ethyl bromoacetate under anhydrous tetrahydrofuran (THF) conditions:

  • Reagents : Sodium hydride (base), ethyl bromoacetate (alkylating agent)

  • Conditions : Reaction at 66°C for 1 hour under reflux, followed by cooling to 0°C .

  • Outcome : Formation of a tert-butyl-protected intermediate, preserving the spirocyclic backbone while introducing ester functionality .

Hydrogenation and Reduction

The compound participates in catalytic hydrogenation to reduce unsaturated bonds or functional groups:

  • Reagents : Raney nickel (catalyst), hydrogen gas (50 psi)

  • Conditions : Ethanol solvent at 40°C for 8 hours .

  • Outcome : Selective reduction of cyano groups to amines without disrupting the spirocyclic structure .

Cyclization Reactions

Intramolecular cyclization is employed to construct the spirocyclic framework:

  • Reagents : Sodium ethoxide in ethanol

  • Conditions : 0°C to room temperature for 8 hours .

  • Mechanism : Base-mediated deprotonation followed by nucleophilic attack to form the six-membered ring .

Amide Reduction

Borane-dimethyl sulfide complex facilitates the reduction of amides to amines:

  • Reagents : Borane-dimethyl sulfide complex

  • Conditions : Tetrahydrofuran solvent, 0°C to room temperature for 12 hours .

  • Outcome : Conversion of amide groups to secondary amines, enhancing biological activity potential .

Ring-Opening Reactions

The oxygen-containing ring undergoes acid- or base-catalyzed ring-opening:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

  • Conditions : Aqueous or alcoholic solutions at elevated temperatures.

  • Products : Linear chains with hydroxyl or thiol groups, depending on the cleavage site.

Petasis Multicomponent Reactions

While not directly reported for this compound, structurally similar spirocycles participate in Petasis reactions:

  • Typical Reagents : Boronic acids, amines, and carbonyl compounds .

  • Optimized Conditions : Chloroform solvent at 0.2 M concentration yields >70% product .

Mechanistic Considerations

  • Electronic Effects : Sulfur and oxygen atoms enhance nucleophilicity at adjacent carbons, facilitating alkylation and ring-opening.

  • Steric Effects : The spirocyclic structure imposes steric constraints, favoring reactions at less hindered sites (e.g., exocyclic amines over bridgehead positions) .

Reaction Optimization Insights

  • Solvent Impact : Polar aprotic solvents (e.g., THF) improve alkylation efficiency compared to protic solvents .

  • Temperature Control : Gradual heating (e.g., 0°C → 66°C) prevents exothermic runaway reactions during alkylation .

Scientific Research Applications

3-Oxa-7-thia-10-azaspiro[5.6]dodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Composition and Positioning

The compound’s heteroatoms (O, S, N) differentiate it from analogs with fewer or different heteroatoms. Key comparisons include:

Compound Name Molecular Formula Heteroatoms Ring System Key Properties/Applications Reference
3-Oxa-7-thia-10-azaspiro[5.6]dodecane Not explicitly provided O, S, N 5.6 Hypothetical (based on spirocyclic analogs)
1-Thia-4-azaspiro[4.5]decane Not provided S, N 4.5 Anticancer activity (IC₅₀ values: 2.5–8.7 μM)
3-Oxa-9-azaspiro[5.6]dodecane C₁₀H₁₉NO O, N 5.6 Predicted collision cross-section (CCS): 140.4 Ų ([M+H]⁺)
3,7-Dioxa-10-azaspiro[5.6]dodecane C₉H₁₇NO₂ O, O, N 5.6 No biological data; structural focus
7-Oxa-9-aza-spiro[4.5]decane-6,10-dione Not provided O, N 4.5 Synthetic intermediate for bioactive molecules

Key Observations :

  • Thia vs. Oxa/Aza : The sulfur atom in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane may enhance polar interactions or redox activity compared to oxygen/nitrogen-only analogs. For example, 1-Thia-4-azaspiro[4.5]decane derivatives exhibit cytotoxic effects against cancer cell lines, suggesting sulfur’s role in bioactivity .
  • Ring Size: The 5.6 spiro system (vs.
Physicochemical Properties

Collision cross-section (CCS) data for 3-Oxa-9-azaspiro[5.6]dodecane (140.4 Ų for [M+H]⁺) indicate moderate molecular compactness, which may correlate with membrane permeability or pharmacokinetic behavior . Sulfur’s larger atomic radius in 3-Oxa-7-thia-10-azaspiro[5.6]dodecane could slightly increase CCS compared to oxa/aza analogs.

Biological Activity

3-Oxa-7-thia-10-azaspiro[5.6]dodecane is a spiro compound characterized by its unique bicyclic structure, which includes both oxygen and sulfur atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyDescription
Molecular FormulaC10H19NOS
Molecular Weight185.33 g/mol
IUPAC Name3-Oxa-7-thia-10-azaspiro[5.6]dodecane
InChI KeySYBKQFRDBXACAW-UHFFFAOYSA-N

The biological activity of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in critical metabolic pathways.
  • Membrane Interaction : The compound may disrupt cellular membranes, leading to cell death in pathogenic organisms.

Antimicrobial Properties

Research indicates that compounds similar to 3-Oxa-7-thia-10-azaspiro[5.6]dodecane exhibit significant antimicrobial activity. For instance, studies have shown that azaspiro compounds can permeabilize bacterial membranes, which is critical for their effectiveness against pathogens like Mycobacterium tuberculosis .

Case Study: Antimycobacterial Activity

In a study assessing the antimicrobial efficacy of azaspiro compounds, the minimum inhibitory concentrations (MIC) were evaluated against M. bovis BCG, revealing potent activity with some analogs demonstrating MIC values below 5 μM. This suggests that structural modifications can enhance the activity of similar compounds .

Anticancer Activity

The potential anticancer properties of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane are also under investigation. Compounds with similar spiro structures have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Comparative Analysis with Related Compounds

To understand the uniqueness and potency of 3-Oxa-7-thia-10-azaspiro[5.6]dodecane, it is beneficial to compare it with structurally related compounds:

CompoundBiological ActivityMIC (μM)
3-Oxa-7-thia-10-azaspiro[5.6]dodecaneAntimicrobial, anticancer< 5
Indolyl Azaspiroketal Mannich BasesAntimycobacterial< 5
1-Oxa-5-thia-9-azaspiro[5.6]dodecaneModerate antimicrobial activity17

Research Findings

  • Structure-Activity Relationship (SAR) : The presence of the spiro structure significantly influences the biological activity of these compounds, enhancing their interaction with cellular targets.
  • Mechanistic Insights : Studies suggest that these compounds may disrupt membrane integrity or interfere with metabolic pathways essential for bacterial survival .
  • Potential Therapeutic Applications : Given their promising biological activities, these compounds are being explored as potential leads for drug development against resistant bacterial strains and various cancers.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Oxa-7-thia-10-azaspiro[5.6]dodecane, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions of spirocyclic precursors with heteroatom-containing reagents. For example, analogous spiro compounds are synthesized by reacting 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-amine derivatives under reflux conditions in THF, followed by purification via column chromatography . Key intermediates are characterized using:

  • Melting point analysis to confirm purity.
  • Elemental analysis (C, H, N, S) to validate stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to probe electronic transitions in conjugated systems.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and ring conformations .
  • Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assign peaks using DEPT and HSQC experiments to map heteroatom connectivity in the spiro framework.
  • Mass spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and selectivity in spirocyclic systems?

  • Methodological Answer :

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify significant factors. For example, a 2³ factorial design can isolate interactions between temperature, reaction time, and molar ratios .
  • Orthogonal Design : Optimize multi-variable systems (e.g., solvent mixtures or ligand combinations) using Taguchi methods to minimize experimental runs while maximizing data robustness .
  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental conditions .

Q. How to resolve contradictions in crystallographic and spectroscopic data for spiro compounds?

  • Methodological Answer :

  • Cross-Validation : Compare SC-XRD-derived bond lengths with DFT-optimized geometries to identify discrepancies caused by crystal packing effects .
  • Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to explain deviations from solid-state structures .
  • Statistical Analysis : Apply R-factor metrics (e.g., Rint) during refinement to assess data quality and flag outliers .

Q. What computational strategies enable predictive modeling of spiro compound reactivity?

  • Methodological Answer :

  • Reaction Path Search Algorithms : Utilize GRRM or AFIR methods to explore potential energy surfaces and identify low-energy pathways for ring-opening or functionalization .
  • Machine Learning (ML) : Train models on existing spiro compound datasets to predict regioselectivity in substitution reactions. Feature engineering should include steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett σ values) .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions for biological activity studies .

Data Presentation and Contradiction Analysis

Best practices for presenting and analyzing conflicting spectral or crystallographic data

  • Methodological Guidelines :

  • Uncertainty Quantification : Report standard deviations for bond lengths/angles in crystallography tables and confidence intervals in spectroscopic peak assignments .
  • Data Normalization : Use internal standards (e.g., TMS for NMR) to calibrate instruments and minimize batch-to-batch variability .
  • Contradiction Workflow :

Replicate experiments under identical conditions.

Apply Grubbs’ test to identify statistical outliers.

Reconcile computational predictions with empirical data via Bayesian inference .

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